molecular formula C11H14ClN3O2 B2382893 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-79-6

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2382893
CAS No.: 1431962-79-6
M. Wt: 255.7
InChI Key: SFQWNAUGNLYQPQ-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride is a chemical compound with the molecular formula C11H13N3O2·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The methoxyphenoxy group attached to the pyrazole ring imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 4-methoxyphenol in the presence of a suitable base.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-[(4-Hydroxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride: This compound has a hydroxyl group instead of a methoxy group, which can affect its chemical properties and biological activities.

    1-[(4-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride: The presence of a chlorine atom can impart different reactivity and potential biological effects.

    1-[(4-Nitrophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride: The nitro group can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-[(4-methoxyphenoxy)methyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2.ClH/c1-15-10-2-4-11(5-3-10)16-8-14-7-9(12)6-13-14;/h2-7H,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQWNAUGNLYQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCN2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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